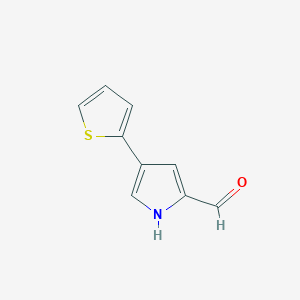
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a carboxaldehyde group at the second position of the pyrrole ring and a thienyl group at the fourth position. The thienyl group is a sulfur-containing aromatic ring, which adds unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole with a suitable aldehyde under acidic conditions to form the desired carboxaldehyde derivative. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
Thiophene-2-carboxaldehyde: Contains a thiophene ring instead of a pyrrole ring, leading to distinct reactivity and applications.
Indole-2-carboxaldehyde: Contains a fused benzene and pyrrole ring system, offering unique properties compared to pyrrole derivatives.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is unique due to the presence of both a pyrrole ring and a thienyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Properties
CAS No. |
541501-20-6 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
4-thiophen-2-yl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c11-6-8-4-7(5-10-8)9-2-1-3-12-9/h1-6,10H |
InChI Key |
KTDGYAIHFRDCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


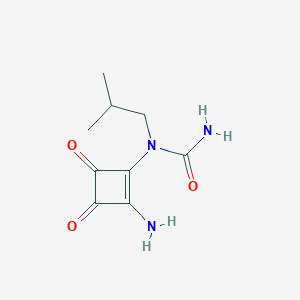



![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
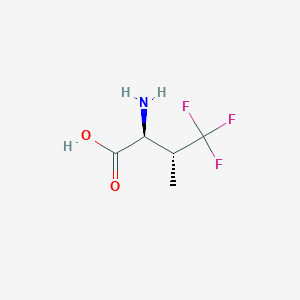
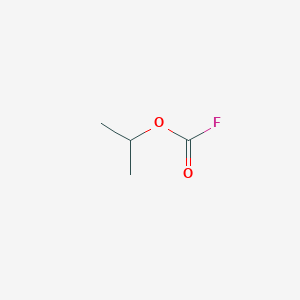
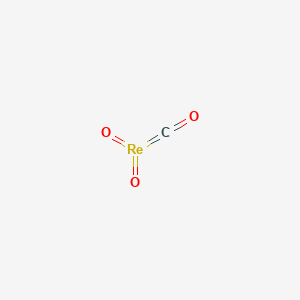
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
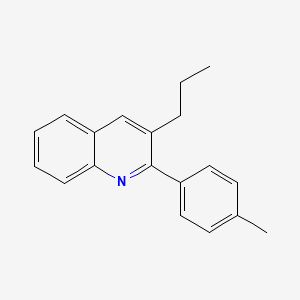
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
